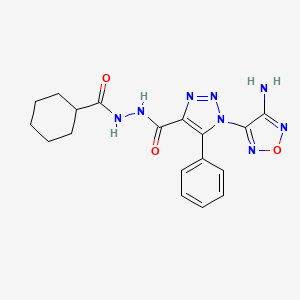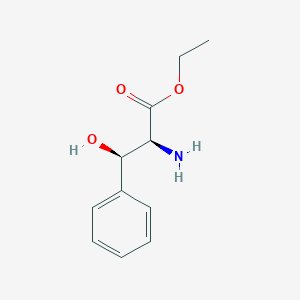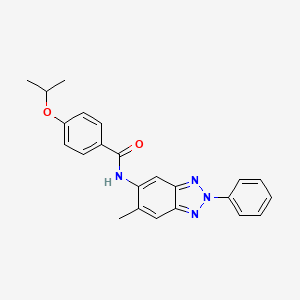
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a carbohydrazide group
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the triazole ring: This is typically achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Attachment of the carbohydrazide group: This step involves the reaction of the intermediate compound with hydrazine derivatives under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical reactivity.
1,2,3-triazole derivatives: These compounds contain the triazole ring and are used in various chemical and biological applications.
Carbohydrazide derivatives: These compounds have the carbohydrazide group and are studied for their potential biological activities.
Properties
Molecular Formula |
C18H20N8O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(cyclohexanecarbonyl)-5-phenyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C18H20N8O3/c19-15-16(24-29-23-15)26-14(11-7-3-1-4-8-11)13(20-25-26)18(28)22-21-17(27)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,19,23)(H,21,27)(H,22,28) |
InChI Key |
QRUNAGGDDDCUFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)
![3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one](/img/structure/B12452573.png)

![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12452577.png)
![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12452600.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)

![1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)](/img/structure/B12452627.png)
